3-(2-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S/c1-12-7-9-16(22-12)15(21-2)11-19-17(20)10-8-13-5-3-4-6-14(13)18/h3-7,9,15H,8,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRNHZWSJHQJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CCC2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]propanamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a fluorophenyl group and a methoxy-thiophene moiety, suggests diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H18FNO2S
- Molecular Weight : 303.38 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in the context of enzyme inhibition and receptor modulation.
1. Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. MAO-B is implicated in the metabolism of neurotransmitters such as dopamine, making it a target for neurodegenerative diseases like Parkinson's and Alzheimer's.
- Case Study : A study on related compounds demonstrated that certain derivatives effectively inhibited MAO-B with IC50 values in the low micromolar range, suggesting that modifications to the phenyl and thiophene groups can enhance inhibitory potency .
2. Neuroprotective Effects
The neuroprotective properties of compounds targeting MAO-B suggest that this compound may offer similar benefits.
- Mechanism : Inhibition of MAO-B leads to increased levels of neuroprotective neurotransmitters, potentially mitigating oxidative stress and neuronal apoptosis .
Pharmacological Studies
Pharmacological evaluations reveal insights into the compound's efficacy and safety profile.
1. In Vitro Studies
In vitro assays using neuronal cell lines have shown that the compound can reduce cell death induced by neurotoxic agents, indicating its protective role against oxidative damage.
| Study Type | Cell Line | Neurotoxin Used | Result |
|---|---|---|---|
| In Vitro | SH-SY5Y | 6-OHDA | Reduced apoptosis by 30% at 10 µM |
2. In Vivo Studies
Animal models have been employed to assess the compound's effects on behavior and neurochemistry.
- Findings : In rodent models, administration of the compound resulted in improved motor function and increased dopamine levels in the striatum, aligning with observed MAO-B inhibition .
Toxicology and Safety
Safety assessments indicate that while the compound exhibits promising biological activity, toxicity studies are essential for determining safe dosage ranges.
- Toxicity Profile : Preliminary data suggest low acute toxicity; however, chronic exposure studies are needed to evaluate long-term effects.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry , where it can serve as a lead compound for the development of new pharmaceuticals. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug design. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) profiles .
Case Studies :
- Enzyme Inhibition : Studies have shown that similar compounds can act as inhibitors of specific enzymes involved in disease pathways, particularly in cancer research. The structural modifications can be tailored to enhance binding affinity to target enzymes .
- Receptor Binding : The compound's ability to interact with various receptors could be explored for therapeutic applications in neuropharmacology and pain management.
Material Science
In material science , 3-(2-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]propanamide can be utilized as a building block for synthesizing advanced materials, including polymers and nanomaterials. Its unique functional groups allow for modifications that can enhance material properties such as conductivity or mechanical strength.
Applications in Polymer Chemistry :
- Synthesis of Specialty Polymers : The compound can be polymerized with other monomers to create specialty polymers with tailored properties for applications in coatings, adhesives, and electronic materials.
Q & A
Q. What are the optimal synthetic routes for 3-(2-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]propanamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group protection/deprotection. A common approach is:
Step 1 : Condensation of 2-fluoroarylpropanoic acid derivatives with a methoxy-thiophenylethylamine intermediate under peptide coupling conditions (e.g., using HATU or EDC as coupling agents).
Step 2 : Protection of the methoxy group during reaction steps to avoid side reactions.
Step 3 : Final deprotection and purification via column chromatography or recrystallization.
Critical parameters include maintaining anhydrous conditions, controlling reaction temperatures (often 0–25°C), and monitoring progress via thin-layer chromatography (TLC) .
Q. How is the compound characterized for structural confirmation and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, methylthiophene protons at δ 6.7–7.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often use acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] expected for CHFNOS).
Advanced Research Questions
Q. What in vitro models are suitable for evaluating its biological activity?
- Methodological Answer :
- Target-Specific Assays : Screen against kinases (e.g., EGFR, MAPK) using fluorescence polarization assays or ADP-Glo™ kits.
- Cell-Based Assays :
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Anti-Inflammatory Activity : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages .
- Metabolic Stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation .
Q. How can computational methods optimize its structure-activity relationship (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like COX-2 or 5-LOX. Focus on interactions between the fluorophenyl group and hydrophobic pockets .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors from analogs (e.g., thiophene derivatives in ) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous and membrane environments .
Q. How to resolve contradictions in substituent effects on biological activity?
- Methodological Answer :
- Systematic SAR Studies : Synthesize derivatives with controlled modifications (e.g., replacing 2-fluorophenyl with 3-fluorophenyl or altering methoxy positioning) .
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., compare enzyme inhibition with cellular efficacy) .
- Meta-Analysis : Aggregate data from structurally related compounds (e.g., ’s nitro vs. chloro analogs) to identify trends in electronic or steric effects .
Q. What strategies improve in vivo pharmacokinetics while retaining efficacy?
- Methodological Answer :
- Prodrug Design : Introduce ester or amide prodrug moieties to enhance solubility (e.g., ’s sulfonamide derivatives for improved bioavailability) .
- Formulation Optimization : Use nanocarriers (liposomes or PLGA nanoparticles) to prolong half-life and target tissues .
- Metabolite Identification : Perform LC-MS/MS on plasma samples from rodent studies to identify primary metabolites and adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
